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Abstract
This technical guide provides a comprehensive overview of the ionizable cationic lipidoid 93-
O17O. It details its chemical structure, physicochemical properties, and its critical role in the

formulation of lipid nanoparticles (LNPs) for advanced therapeutic applications. This document

includes a summary of its known chemical data, and outlines its application in drug delivery,

particularly for messenger RNA (mRNA), cyclic guanosine monophosphate-adenosine

monophosphate (cGAMP), and genome editing components. Furthermore, this guide illustrates

the key signaling pathway associated with its immunotherapeutic applications.

Introduction
93-O17O is a novel, chalcogen-containing ionizable cationic lipidoid that has emerged as a key

component in the development of non-viral drug delivery systems.[1] Its unique chemical

structure allows for the efficient encapsulation and intracellular delivery of nucleic acid-based

therapeutics. At a physiological pH, 93-O17O is near-neutral, but it becomes protonated in the

acidic environment of the endosome. This pH-responsive behavior is crucial for the endosomal

escape of the therapeutic payload into the cytoplasm, a critical step for the efficacy of therapies

like mRNA vaccines and gene editing. The imidazole group within its structure is a key feature

contributing to its ionizability and effectiveness in facilitating endosomal escape.
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Chemical Structure and Properties
93-O17O is chemically known as bis(2-(tetradecyloxy)ethyl) 3,3'-((3-(1H-imidazol-1-

yl)propyl)azanediyl)dipropionate.[1] Its structure consists of a tertiary amine core linked to two

propionate chains, which are in turn esterified with two 2-(tetradecyloxy)ethyl groups, and a

propyl-imidazole group. The long fourteen-carbon saturated fatty acid tails contribute to the

lipidic nature of the molecule, facilitating its incorporation into lipid bilayers.

Table 1: Physicochemical Properties of 93-O17O

Property Value Reference

IUPAC Name

bis(2-(tetradecyloxy)ethyl) 3,3'-

((3-(1H-imidazol-1-

yl)propyl)azanediyl)dipropionat

e

[1]

CAS Number 2227214-78-8 [1]

Molecular Formula C₄₄H₈₃N₃O₆ [1]

Formula Weight 750.15 g/mol [1]

Appearance Colorless to off-white oil MedChemExpress

Purity ≥98% [1]

Solubility
Soluble in Chloroform (25

mg/ml) and Ethanol
[1]

Storage Store at -20°C [1]

Stability ≥ 1 year at -20°C [1]

Experimental Protocols
Synthesis of 93-O17O
While a detailed, step-by-step protocol for the synthesis of 93-O17O is not publicly available in

the searched literature, the synthesis of similar ionizable lipids generally involves a multi-step
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process. A plausible synthetic route, based on the structure of 93-O17O and common organic

chemistry reactions, would likely involve:

Synthesis of the core amine: Reaction of 3-(1H-imidazol-1-yl)propan-1-amine with two

equivalents of an acrylate derivative, such as ethyl acrylate, via a Michael addition to form

the tertiary amine core.

Synthesis of the lipid tails: Williamson ether synthesis between 1-bromotetradecane and

ethylene glycol to produce 2-(tetradecyloxy)ethanol.

Esterification: Transesterification or direct esterification of the acrylate esters from step 1 with

the 2-(tetradecyloxy)ethanol from step 2 to yield the final product, 93-O17O.

Purification would typically be carried out using column chromatography.

Formulation of Lipid Nanoparticles (LNPs)
A general protocol for formulating LNPs using 93-O17O for mRNA delivery involves the rapid

mixing of an organic phase containing the lipids with an aqueous phase containing the mRNA.

The following is a representative protocol adapted from the literature for formulating similar

LNPs.[2][3][4]

Materials:

93-O17O in ethanol

1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) in ethanol

Cholesterol in ethanol

1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG 2000) in ethanol

mRNA in a low pH buffer (e.g., 10 mM citrate buffer, pH 4.0)

Phosphate-buffered saline (PBS), pH 7.4

Microfluidic mixing device
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Procedure:

Prepare the lipid mixture: Combine 93-O17O, DSPC, cholesterol, and DMG-PEG 2000 in

ethanol at a specific molar ratio (e.g., 50:10:38.5:1.5).

Prepare the aqueous phase: Dilute the mRNA to the desired concentration in the low pH

buffer.

Microfluidic Mixing: Load the lipid-ethanol solution and the mRNA-aqueous solution into

separate syringes and mount them on a syringe pump connected to a microfluidic mixing

chip.

Formulation: Pump the two solutions through the microfluidic mixer at a defined flow rate

ratio (e.g., 3:1 aqueous to organic) and total flow rate. The rapid mixing of the two phases

leads to the self-assembly of the LNPs with the mRNA encapsulated.

Purification and Buffer Exchange: Dialyze the resulting LNP solution against PBS (pH 7.4) to

remove the ethanol and raise the pH. This step neutralizes the surface charge of the LNPs.

Characterization: Characterize the LNPs for size, polydispersity index (PDI), zeta potential,

and mRNA encapsulation efficiency using techniques like Dynamic Light Scattering (DLS)

and a fluorescent dye-based assay (e.g., RiboGreen).

Applications in Therapeutic Delivery
93-O17O-containing LNPs have demonstrated significant potential in several therapeutic areas

due to their efficient intracellular delivery capabilities.

mRNA Delivery for Vaccination and Protein Replacement
Therapy
LNPs formulated with 93-O17O are effective vehicles for delivering mRNA.[5][6] This has major

implications for the development of mRNA-based vaccines and protein replacement therapies.

The LNP protects the fragile mRNA from degradation in the bloodstream and facilitates its

uptake by target cells. Once inside the cell and after endosomal escape, the mRNA is released

into the cytoplasm, where it is translated into the desired protein by the cellular machinery.
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cGAMP Delivery for Cancer Immunotherapy via STING
Pathway Activation
93-O17O LNPs are utilized to deliver the STING (Stimulator of Interferon Genes) agonist

cGAMP to antigen-presenting cells (APCs).[1][7][8] The STING pathway is a critical component

of the innate immune system that, when activated, leads to the production of type I interferons

and other pro-inflammatory cytokines. This, in turn, promotes an anti-tumor immune response.

The delivery of cGAMP using 93-O17O LNPs enhances its cytosolic delivery, leading to potent

STING activation and turning "cold" tumors into "hot" tumors that are more susceptible to

immune-mediated destruction.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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